molecular formula C11H14N2O2S B8413198 N-tert-Butyl-4-nitrothiobenzamide

N-tert-Butyl-4-nitrothiobenzamide

Cat. No.: B8413198
M. Wt: 238.31 g/mol
InChI Key: YVBWQWNFUFQNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyl-4-nitrothiobenzamide is a useful research compound. Its molecular formula is C11H14N2O2S and its molecular weight is 238.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

N-tert-butyl-4-nitrobenzenecarbothioamide

InChI

InChI=1S/C11H14N2O2S/c1-11(2,3)12-10(16)8-4-6-9(7-5-8)13(14)15/h4-7H,1-3H3,(H,12,16)

InChI Key

YVBWQWNFUFQNOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=S)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The preparation of Example 1 was repeated with the changes that N-tert-butyl 4-nitrobenzamide (3.00 g, 0.0135 mole) and 2,4-bis (4-methoxyphenyl) -1,3 -dithia-2,4-diphosphetane-2,4-disulfide (3.28 g, 0.0081 mole) were the starting reactants and the reaction was carried out by refluxing in 50 mL dry toluene solvent for 3 hours. In addition, the solvent was removed in vacuo leaving a yellow viscous oil. The oil was taken up into ethyl acetate and the solution filtered through silica gel. The solvent was removed in vacuo, the residue taken up into ethanol, and the mixture filtered through fluted filter paper. Recrystallization from ethanol produced 2.20 g golden crystals of the desired product (68% yield), mp 136°-138° C. Proton nuclear magnetic resonance (89.55 MHz) showed absorptions at 8.21 ppm (d, 8.0 Hz, 2H; 3,5-aryl H); 7.76 ppm (d, 8.0 Hz, 2H; 2,6-aryl H); 1.67 ppm (s, 9H; tert-butyl H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
68%

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